molecular formula C12H14O3 B12083097 1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 116218-80-5

1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one

Cat. No.: B12083097
CAS No.: 116218-80-5
M. Wt: 206.24 g/mol
InChI Key: GNGUJCJHAODENC-UHFFFAOYSA-N
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Description

1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound that belongs to the class of phenyl ketones. This compound is characterized by the presence of a methoxy group and a propenyl ether group attached to a phenyl ring, which is further connected to an ethanone moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with propenyl bromide in the presence of a base to form the propenyl ether intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in alcohols.

Comparison with Similar Compounds

1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

116218-80-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(3-methoxy-4-prop-2-enoxyphenyl)ethanone

InChI

InChI=1S/C12H14O3/c1-4-7-15-11-6-5-10(9(2)13)8-12(11)14-3/h4-6,8H,1,7H2,2-3H3

InChI Key

GNGUJCJHAODENC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC=C)OC

Origin of Product

United States

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